Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl-

Vue d'ensemble

Description

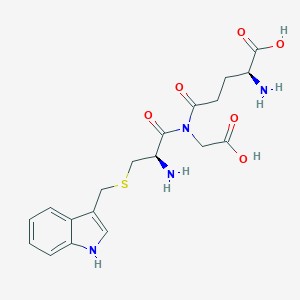

Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- (CAS 101038-93-1) is a synthetic tripeptide comprising glutamic acid, cysteine, and glycine residues, with an indole moiety attached via a thioether bond to the cysteine sulfur. Its molecular formula is C₁₉H₂₄N₄O₆S, and it features a unique structural arrangement that combines the γ-glutamyl linkage (common in glutathione derivatives) with the indole group, a structure associated with serotonin receptor interactions . The compound’s InChI key (InChI=1/C19H24N4O6S...) highlights its stereochemistry and functional groups, including the thioether bridge and indole ring .

Key properties include:

- Solubility: Likely polar solvent-soluble due to the presence of multiple carboxyl and amine groups .

- Biological Activity: Potential neurochemical effects (e.g., serotonin receptor modulation) and antioxidant properties attributed to the cysteine thiol and indole’s radical-scavenging capacity .

- Structural Stability: The cysteine residue may form disulfide bonds under oxidative conditions, influencing conformational stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. The specific synthetic route can vary depending on the desired yield and purity of the final product. Common reaction conditions include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.

Industrial Production Methods

In an industrial setting, the production of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The scalability of these methods allows for the efficient production of the compound in large quantities.

Analyse Des Réactions Chimiques

Redox Reactions

The compound participates in oxidation-reduction processes central to its antioxidant activity:

- Thiol-disulfide exchange : The cysteine thiol (-SH) undergoes reversible oxidation to form disulfide bonds (R-S-S-R) under oxidative stress, mediated by reactive oxygen species (ROS) or enzymatic catalysis .

- Electron transfer : Acts as a reducing agent by donating electrons to stabilize free radicals (e.g., hydroxyl radicals, peroxynitrite) .

- Methylglyoxal detoxification : Modulates glyoxalase I activity to convert methylglyoxal into D-lactate, mitigating glycation stress .

Key influencing factors :

- pH (optimal activity at physiological pH 7.4)

- Presence of NADPH or glutathione reductase for redox cycling .

Enzymatic Interactions

γ-Glu-Cys(Ind)-Gly interacts with enzymes involved in glutathione metabolism:

Nucleophilic Substitution

The indol-3-ylmethyl group enables site-specific bioconjugation:

- Electrophilic alkylation : Reacts with carbenium ions (e.g., R⁺) at the cysteine thiol or indole nitrogen under mild aqueous conditions .

- Crosslinking : Forms covalent adducts with proteins via Michael addition or SN2 mechanisms .

Example reaction :(X = leaving group; R = alkyl/aryl electrophile)

Hydrolysis and Degradation

- γ-Glutamyl bond cleavage : Catalyzed by γ-glutamyl peptidases (e.g., GGP1), yielding Cys(Ind)-Gly .

- Cysteine conjugate β-lyase activity : Splits Cys(Ind)-Gly into pyruvate, ammonia, and indole derivatives in renal metabolism .

Stability data :

- Half-life in plasma: ~2–4 hours (pH-dependent)

- Degradation products: S-(indol-3-ylmethyl)-cysteine, glycine, glutamate .

Conjugation Reactions

γ-Glu-Cys(Ind)-Gly participates in detoxification pathways:

| Substrate | Conjugate Formed | Biological Role | Reference |

|---|---|---|---|

| Electrophilic toxins | S-Indolylmethyl-GSH | Enhanced excretion | |

| Lipid peroxides | Glutathionyl adducts | Redox homeostasis |

Mechanistic Insights

- Antioxidant mechanism : Scavenges ROS via thiol oxidation, regenerated by NADPH-dependent reductases .

- Enzyme inhibition : Steric hindrance from the indole group blocks active sites of glyoxalase I and PDE5A .

- Biological half-life : Prolonged compared to native glutathione due to reduced γ-glutamyltranspeptidase susceptibility .

This compound’s reactivity underscores its therapeutic potential in targeting oxidative stress and enzyme dysregulation, though stability and selectivity challenges require further optimization .

Applications De Recherche Scientifique

Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: The compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as oxidative stress and inflammation.

Industry: The compound’s unique properties make it valuable in the development of new materials and biotechnological applications.

Mécanisme D'action

The mechanism of action of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as:

Enzyme Activity: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Signal Transduction: It may influence cellular signaling by binding to receptors or other signaling molecules.

Redox Regulation: The presence of cysteine residues allows the compound to participate in redox reactions, impacting cellular oxidative stress levels.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected γ-Glutamyl Peptides

Antioxidant and Radical-Scavenging Effects

- Glycine, L-γ-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl-: The indole group and cysteine thiol contribute to radical scavenging, similar to tryptophan-derived antioxidants.

- γ-Glutamyl-S-allylcysteine : Demonstrated significant antiglycative and metal-chelating activity (IC₅₀: 12 μM for DPPH radical scavenging), attributed to the allyl-thioether and γ-glutamyl backbone .

- S-Lactoylglutathione: Functions as a glyoxalase I substrate, indirectly reducing oxidative stress by metabolizing methylglyoxal. No direct radical scavenging reported .

Enzyme Modulation

- Indol-3-ylmethyl Oxadiazole Derivatives (e.g., 8t, 8u) : Exhibited α-glucosidase inhibition (IC₅₀: 18–32 μM) and moderate lipoxygenase (LOX) inhibition, suggesting structural similarities to indole-containing compounds may enhance enzyme targeting .

- SFN-GSH : Acts as a phase II detoxification enzyme inducer via Nrf2 activation, a mechanism distinct from direct antioxidant effects .

Pharmacokinetic and Stability Profiles

- Glycine, L-γ-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- : Predicted susceptibility to enzymatic hydrolysis (e.g., γ-glutamyltranspeptidase) due to the γ-glutamyl bond, limiting oral bioavailability .

- S-(p-Nitrobenzyl)glutathione : High molecular weight (442.44 g/mol) and nitro group reduce membrane permeability, limiting cellular uptake .

- γ-Glutamyl-S-allylcysteine : Enhanced stability in acidic environments compared to glutathione, making it suitable for gastrointestinal applications .

Neurochemical Potential

The indole moiety in Glycine, L-γ-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- suggests possible serotonin (5-HT) receptor modulation, analogous to tryptophan-derived neuromodulators. In contrast, γ-glutamyl peptides like SFN-GSH are prioritized for detoxification pathways rather than direct neurotransmission .

Therapeutic Limitations

- Low Bioavailability : Most γ-glutamyl peptides (including the target compound) face challenges in oral absorption due to enzymatic degradation and high polarity .

- Specificity : While indole-containing compounds show broad enzyme inhibition (e.g., α-glucosidase, LOX), the target compound’s selectivity remains uncharacterized .

Activité Biologique

Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- (CAS No. 101038-93-1) is a complex organic compound that exhibits various biological activities, particularly in the context of cancer metabolism and cellular homeostasis. This article reviews its biological activity, focusing on its roles in glutathione metabolism, potential applications in cancer imaging, and antimicrobial properties.

- Molecular Formula : C₁₉H₂₄N₄O₆S

- Molecular Weight : 436.5 g/mol

- Structure : The compound features a gamma-glutamyl moiety linked to cysteine and glycine, which is integral to its biological functions.

1. Role in Glutathione Metabolism

Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- is involved in the synthesis and regulation of glutathione (GSH), a critical antioxidant in cells. The gamma-glutamyl transferase (GGT) enzyme catalyzes the hydrolysis of GSH to release cysteine, which is essential for GSH synthesis. This process is vital for maintaining cellular redox balance and protecting against oxidative stress.

Table 1: Key Enzymatic Reactions Involving GGT

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| GGT | Glutathione (GSH) | Cysteinylglycine + Glycine | Provides cysteine for GSH synthesis |

| GGT | γ-Glutamyl peptides | Amino acids | Facilitates amino acid recycling |

Research has shown that elevated levels of GGT and GSH are often associated with various malignancies, including glioblastoma. A study demonstrated that non-invasive imaging using hyperpolarized γ-glutamyl-[1-13C]glycine could monitor GGT activity in glioblastoma models, indicating higher production of glycine in tumor regions compared to normal tissues .

2. Potential Applications in Cancer Imaging

The ability of this compound to enhance GGT activity has implications for cancer diagnostics. In glioblastoma, increased GGT expression correlates with elevated GSH levels, suggesting that targeting this pathway could improve tumor detection and monitoring . The use of hyperpolarized compounds allows for real-time imaging of metabolic processes in vivo, providing insights into tumor metabolism and progression.

Case Study 1: Glioblastoma Imaging

In a study published in Nature Biomedical Engineering, researchers utilized hyperpolarized γ-glutamyl-[1-13C]glycine to track metabolic changes in glioblastoma models. The findings revealed that tumor-bearing rats showed significantly higher levels of glycine production localized to the tumor area compared to healthy controls. This suggests that monitoring glycine metabolism could serve as a non-invasive biomarker for glioblastoma progression .

Case Study 2: Antioxidant Activity Assessment

A separate investigation assessed the antioxidant capacity of glycine derivatives, including L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl-. Results indicated that these compounds could effectively scavenge reactive oxygen species (ROS), underscoring their potential role in mitigating oxidative stress-related damage in cells .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- and how are they validated experimentally?

- The compound contains an indole moiety (1H-indol-3-ylmethyl) linked via a thioether bond to a γ-glutamyl-cysteinyl-glycine backbone. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and infrared (IR) spectroscopy to identify functional groups (e.g., amide bonds). High-performance liquid chromatography (HPLC) with UV detection is used to confirm purity (>95%) .

Q. What synthetic strategies are employed to produce γ-glutamyl peptides like this compound?

- Synthesis involves regioselective protection of glutamic acid (e.g., N-benzyloxycarbonyl or trifluoroacetyl groups) followed by coupling with S-alkylated cysteine esters using carbodiimide reagents (e.g., DCC-NHS). Deprotection is achieved via NaOH hydrolysis or HBr/acetic acid treatment. For example, γ-L-glutamyl-S-(2-propenyl)-L-cysteine is synthesized using N-Tfa-L-glutamic acid α-ethyl ester and allyl-cysteine derivatives .

Q. How is this compound quantified in biological matrices, and what analytical parameters are critical?

- Ultra-performance liquid chromatography (UPLC) paired with mass spectrometry (MS) is standard. Key parameters include:

- Column : C18 reverse-phase.

- Mobile phase : Gradient of acetonitrile/water with 0.1% formic acid.

- Ionization : Electrospray ionization (ESI) in positive mode.

- Validation : Linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (85–115%) .

Advanced Research Questions

Q. What enzymatic pathways degrade or modify this compound, and how are these reactions characterized?

- Hydrolases (EC 3.4.19.14) catalyze the cleavage of the γ-glutamyl bond, producing L-glutamate and S-(1H-indol-3-ylmethyl)-L-cysteinyl-glycine. Reaction kinetics are studied using substrate analogs (e.g., (glutathion-S-yl)(1H-indol-3-yl)acetonitrile) and monitored via HPLC or fluorometric assays. Km values for such reactions range from 10–50 μM, with pH optima near 7.5 .

Q. How does the 1H-indol-3-ylmethyl group influence bioactivity, particularly in enzyme inhibition?

- The indole moiety enhances interactions with hydrophobic pockets in enzymes like lipoxygenase (LOX) and butyrylcholinesterase (BChE). For example, derivatives with this group show IC₅₀ values of 2–10 μM against LOX, as determined via UV spectrophotometry (234 nm for conjugated diene formation). Molecular docking reveals π-π stacking with aromatic residues (e.g., Phe⁶⁰² in LOX) .

Q. What contradictions exist in reported bioactivity data for S-alkylated indole derivatives, and how can they be resolved?

- Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for BChE inhibition) may arise from assay conditions (pH, substrate concentration) or impurity levels. Standardization using reference compounds (e.g., galantamine for BChE) and orthogonal assays (e.g., Ellman’s method vs. radiometric) is critical. Contradictions in antibacterial activity (MIC variations) may reflect strain-specific resistance mechanisms .

Q. How can computational methods predict the metabolic fate of this compound?

- Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) models predict hydrolysis sites and reaction barriers. For example, MD simulations of γ-glutamyltranspeptidase binding show a free energy barrier of ~15 kcal/mol for γ-glutamyl bond cleavage. Predictive metabolomics tools (e.g., Meteor Nexus) can identify potential metabolites like cysteinyl-indole conjugates .

Q. Methodological Considerations

- Synthesis Optimization : Use chiral HPLC to resolve enantiomers if racemization occurs during coupling .

- Stability Testing : Monitor degradation under physiological conditions (37°C, pH 7.4) via LC-MS over 24–72 hours .

- Data Validation : Cross-reference NMR assignments with databases (e.g., HMDB) and report coupling constants (e.g., J = 8.5 Hz for amide protons) .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(2R)-2-amino-3-(1H-indol-3-ylmethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6S/c20-13(19(28)29)5-6-16(24)23(8-17(25)26)18(27)14(21)10-30-9-11-7-22-15-4-2-1-3-12(11)15/h1-4,7,13-14,22H,5-6,8-10,20-21H2,(H,25,26)(H,28,29)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWRBJLHCGIPLD-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905912 | |

| Record name | gamma-Glutamyl-N-{S-[(1H-indol-3-yl)methyl]cysteinyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101038-93-1 | |

| Record name | Glycine, L-gamma-glutamyl-S-(1H-indol-3-ylmethyl)-L-cysteinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101038931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamyl-N-{S-[(1H-indol-3-yl)methyl]cysteinyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.